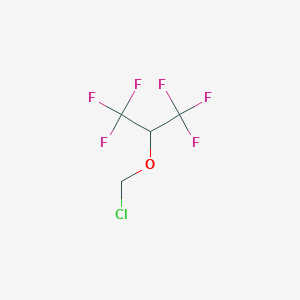

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Übersicht

Beschreibung

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: is a chemical compound with the molecular formula C4H4ClF6O It is characterized by the presence of a chloromethoxy group attached to a hexafluoropropane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

C3F6H+CH2OCH2Cl→C4H4ClF6O

The reaction is usually conducted at a temperature range of 0-25°C, and a Lewis acid catalyst such as tin(IV) chloride (SnCl4) is often employed to facilitate the reaction. The reaction mixture is stirred for several hours until the completion of the reaction, followed by purification of the product through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The purified product is then subjected to quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carbonyl-containing derivatives.

Reduction Reactions: Reduction of the compound can yield hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Alcohols: Formed through nucleophilic substitution reactions.

Carbonyl Compounds: Resulting from oxidation reactions.

Hydrocarbons: Produced via reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Material Science: Employed in the synthesis of fluorinated polymers and materials with specialized properties.

Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can further participate in various chemical reactions. The hexafluoropropane backbone imparts stability and unique reactivity to the compound, making it a valuable reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Chloromethoxy)ethanol: Similar in structure but lacks the fluorinated backbone.

2-(2-Chloroethoxy)ethanol: Contains an ethoxy group instead of a methoxy group.

2-(Chloromethoxy)ethyltrimethylsilane: Contains a trimethylsilane group, offering different reactivity.

Uniqueness

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is unique due to its highly fluorinated structure, which imparts distinct chemical properties such as increased stability, resistance to oxidation, and unique reactivity patterns. These properties make it a valuable compound for specialized applications in various fields of research and industry.

Biologische Aktivität

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a chloromethoxy group attached to a hexafluoropropane backbone, which enhances its reactivity and solubility compared to non-fluorinated analogs. The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of more complex fluorinated compounds.

- Molecular Formula : C₃ClF₆O

- CAS Number : 26103-07-1

- Structural Characteristics : The presence of six fluorine atoms contributes to its chemical stability and unique physical properties such as altered boiling points and increased lipophilicity.

Synthesis and Applications

The synthesis of this compound typically involves reactions with various reagents under controlled conditions. For instance, it can be synthesized through reactions involving chloromethyl compounds and hexafluoroisopropanol in the presence of aluminum trichloride or other catalysts .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Fluoromethoxy)-1,1,1-trifluoropropane | Contains one fluorine and one methoxy group | Less fluorinated than 2-(Chloromethoxy)-... |

| 2-Chloromethyl-2-(trifluoromethyl)propane | Contains trifluoromethyl instead of hexafluoropropane | Different reactivity due to trifluoro group |

| 2-(Chloroethoxy)-1,1-difluoroethane | Ethoxy group instead of methoxy | Altered solubility and reactivity characteristics |

Biological Activity

Research indicates that this compound may exhibit biological activities primarily through its metabolites or as a precursor in the synthesis of biologically active compounds. Its high degree of fluorination suggests potential interactions with biological systems that could be leveraged for therapeutic applications.

Case Studies

- Synthesis of Sevoflurane : One notable application is in the synthesis of sevoflurane (an inhalation anesthetic). The process involves converting this compound into sevoflurane through a series of chemical reactions that include fluorination processes . This highlights the compound's utility in pharmaceutical chemistry.

- Reactivity with Imidazole : Another study demonstrated that this compound could react with 1H-imidazole to form novel derivatives. This reaction underscores its potential as a building block for more complex organic molecules.

Toxicological Profile

While specific toxicological data on this compound is limited, compounds with similar structures often exhibit varying degrees of toxicity. For instance:

Eigenschaften

IUPAC Name |

2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYFUCXZHKDNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436024 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-07-1 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.